异橙皮苷 2''-O-鼠李糖苷

描述

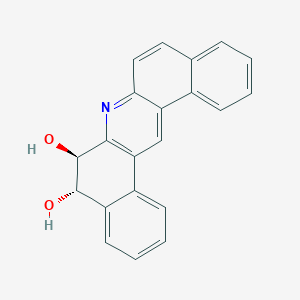

Vitexin 2’'-O-rhamnoside is an active component of hawthorn, a member of the Rosaceae family . It exhibits a broad spectrum of pharmacological properties such as anti-inflammatory, sedative, anti-arrhythmia, effectively inhibiting lipid oxidation, decreasing blood pressure and serum levels of cholesterol, improving digestion and relieving food stasis . It is also a phenolic glycoside with potential anti-proliferative activity .

Synthesis Analysis

The enzymatic reaction involving S-adenosyl-L-methionine (SAM) and Vitexin 2’‘-O-rhamnoside, catalyzed by O-methyltransferase in oat primary leaves, has been studied to understand its biosynthetic pathway. The enzyme specifically methylates the A-ring 7-hydroxyl group of Vitexin 2’‘-O-rhamnoside, suggesting it as the final step in the biosynthesis of 7-O-methylvitexin 2’'-O-rhamnoside in oats.Molecular Structure Analysis

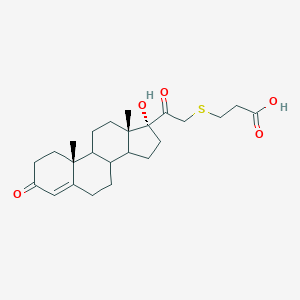

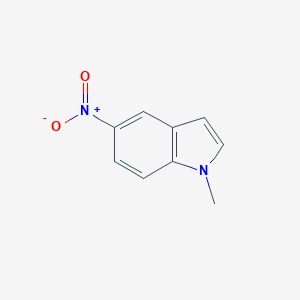

The molecular structure of Vitexin 2’'-O-rhamnoside has been characterized as C27H30O14 . Its molecular weight is 578.52 .Chemical Reactions Analysis

Vitexin 2’'-O-rhamnoside’s chemical properties, including its reactivity and interactions with other compounds, have been explored through its role in enhancing the cytotoxicity of other compounds in cancer cells . This indicates a synergistic effect that could be beneficial for chemopreventive strategies .Physical And Chemical Properties Analysis

Vitexin 2’'-O-rhamnoside exhibits potent antioxidative effects, as evidenced by its ability to scavenge free radicals and protect cells from oxidative stress-induced apoptosis. Its absorption and metabolism in rats have been studied, revealing insights into its pharmacokinetics, including low oral bioavailability, which is attributed to significant first-pass metabolism in the intestine.科学研究应用

Diabetes Mellitus Management

Vitexin-2-O-rhamnoside has been studied for its potential in managing Diabetes Mellitus (DM) . It targets various pathophysiological and metabolic pathways involved in DM, suggesting a multifaceted approach to controlling the disease and its complications .

Antioxidant Activity

Research indicates that Vitexin-2-O-rhamnoside exhibits significant antioxidant properties . It protects cells from oxidative stress-induced apoptosis, particularly in human adipose-derived stem cells, which is crucial for preventing and treating diseases associated with oxidative stress .

Cardiovascular Health

The compound is found in plants traditionally used for treating cardiovascular diseases. Its antioxidative and anti-apoptotic activities contribute to its therapeutic potential in cardiovascular health , offering protection against oxidative stress damage .

Anti-Lipase Activity

Vitexin-2-O-rhamnoside has demonstrated anti-lipase activities , which could be beneficial in the treatment of conditions like obesity. It inhibits lipase enzymes, potentially reducing the breakdown of fats within the digestive system .

Immunomodulatory Effects

Studies have explored the immunomodulatory effects of Vitexin-2-O-rhamnoside. It has shown promise in improving immunosuppression and oxidative stress markers in animal models, suggesting potential applications in enhancing immune responses .

Analytical Chemistry

In the field of analytical chemistry, Vitexin-2-O-rhamnoside serves as an analytical reference standard . It’s used for the quantification of the analyte in various biological samples, highlighting its importance in research and diagnostics .

作用机制

Vitexin-2-O-rhamnoside, also known as 2-O-Rhamnosylvitexin or Vitexin 2’'-O-rhamnoside, is a flavonoid glycoside primarily found in the leaves of Cratagus pinnatifida Bge . This compound has been studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases .

Target of Action

Vitexin-2-O-rhamnoside primarily targets oxidative stress-induced damage in the body . It has been shown to have protective effects against H2O2-mediated oxidative stress .

Mode of Action

The compound interacts with its targets by mitigating the effects of oxidative stress. It has been shown to have a concentration-dependent vasodilatory effect, which is produced through both endothelium-dependent and independent mechanisms . This suggests that Vitexin-2-O-rhamnoside may have partial calcium antagonist pharmacological characteristics .

Biochemical Pathways

Vitexin-2-O-rhamnoside is involved in the PI3K/Akt signaling pathway . It has been shown to upregulate the phosphorylation level of this pathway in immunosuppressed mice . This pathway plays a crucial role in cell survival and growth, suggesting that Vitexin-2-O-rhamnoside may have potential benefits in conditions characterized by abnormal cell death or proliferation.

Pharmacokinetics

The pharmacokinetics of Vitexin-2-O-rhamnoside have been studied in mice. After oral and intravenous administration at a dose of 30 mg/kg, the compound was found to be rapidly and widely distributed throughout the body . The oral bioavailability of Vitexin-2-O-rhamnoside was found to be 4.89% .

Result of Action

The administration of Vitexin-2-O-rhamnoside results in a range of molecular and cellular effects. It has been shown to restore weight in immunosuppressed mice, improve spleen and thymus injury, and restore peripheral blood levels . Furthermore, it can effectively promote the proliferation of T and B lymphocytes, natural killer (NK) and cytotoxic T lymphocyte (CTL) cell activities, and the secretion and mRNA expression of cytokines .

安全和危害

未来方向

Both Vitexin 2’'-O-rhamnoside and isovitexin contribute to the protection against H2O2-mediated oxidative stress damage and could be safely used for a wide range of concentrations . Future research should corroborate compound effects in human cell culture models, as prior studies are often limited to non-human tissues .

属性

IUPAC Name |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16+,19-,20+,21+,22-,23+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPBZVKGHHTIE-HUBYJIGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215119 | |

| Record name | Vitexin-2''-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitexin 2''-O-rhamnoside | |

CAS RN |

64820-99-1 | |

| Record name | Vitexin 2′′-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64820-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitexin 2''-o-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064820991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitexin-2''-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 8-[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]-5,7-dihydroxy-2-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITEXIN 2''-O-RHAMNOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD7Y63I5X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary pharmacological effects of Vitexin-2-O-rhamnoside?

A1: Vitexin-2-O-rhamnoside exhibits various pharmacological activities, including:

- Antioxidant: It scavenges free radicals, reducing oxidative stress. []

- Anti-inflammatory: It modulates the inflammatory response, potentially by affecting cytokine production. []

- Cardioprotective: It may contribute to the cardiovascular benefits associated with hawthorn, potentially through vasodilatory and cardiotonic effects. []

- Immunomodulatory: It may influence the immune system, potentially by affecting cytokine release in response to stimuli like LPS. []

Q2: How does Vitexin-2-O-rhamnoside affect blood parameters in animal models?

A2: In rat models of blood stasis, Vitexin-2-O-rhamnoside has been shown to:

Q3: Does Vitexin-2-O-rhamnoside interact with P-glycoprotein (P-gp)?

A3: Yes, research suggests that Vitexin-2-O-rhamnoside interacts with P-gp, an efflux transporter protein. Co-administration with P-gp inhibitors like verapamil can increase its absorption in the rat intestine. [] []

Q4: Is Vitexin-2-O-rhamnoside metabolized by cytochrome P450 3A (CYP3A)?

A4: While co-administration with the CYP3A inhibitor ketoconazole slightly increases its bioavailability, the overall impact of CYP3A on Vitexin-2-O-rhamnoside metabolism seems minimal. [] []

Q5: What is the bioavailability of Vitexin-2-O-rhamnoside after oral administration?

A5: Vitexin-2-O-rhamnoside exhibits low oral bioavailability. Studies in rats reported an absolute bioavailability of 4.89%. [] Factors like P-gp efflux and poor intestinal absorption likely contribute to this. [] []

Q6: How does co-administration with other substances affect Vitexin-2-O-rhamnoside bioavailability?

A6: Co-administration with certain substances can alter Vitexin-2-O-rhamnoside bioavailability:

- P-gp inhibitors (verapamil, ketoconazole): Increase bioavailability by inhibiting P-gp efflux. []

- Bile salts: Enhance bioavailability, potentially by improving solubility and absorption. []

Q7: What is known about the tissue distribution of Vitexin-2-O-rhamnoside?

A7: Following intravenous administration in mice, the highest concentrations of Vitexin-2-O-rhamnoside were found in the gallbladder, followed by the liver, intestine, and kidney. [] After oral administration, the highest levels were observed in the intestine. []

Q8: Which plant species are considered good sources of Vitexin-2-O-rhamnoside?

A8: Vitexin-2-O-rhamnoside is found in various plant species, with some notable sources being:

- Hawthorn (Crataegus species), particularly leaves: [] [] [] [] [] []

- Oats (Avena sativa): [] []

- Tetrastigma hemsleyanum leaves: [] [] []

- Passiflora species: []

Q9: Which extraction methods are commonly used for Vitexin-2-O-rhamnoside?

A9: Various extraction methods have been explored for Vitexin-2-O-rhamnoside, including:

- Ultrasound-assisted extraction (UAE): This method has shown promising results, offering high extraction yields and potentially enhancing antioxidant activity compared to traditional methods. []

- Microwave-assisted extraction: This method allows for rapid extraction and can be combined with isocratic HPLC for efficient analysis. []

- Soxhlet extraction and maceration: These traditional methods are also employed but may be less efficient compared to newer techniques. [] [] []

Q10: What analytical techniques are used to quantify Vitexin-2-O-rhamnoside?

A10: Several analytical techniques are employed for the quantification of Vitexin-2-O-rhamnoside:

- High-performance liquid chromatography (HPLC) coupled with various detectors:

- Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry: [] [] [] []

- Capillary electrophoresis (CEP): []

- High-performance thin-layer chromatography (HPTLC): []

Q11: Are there validated analytical methods for determining Vitexin-2-O-rhamnoside in plant materials and finished products?

A11: Yes, researchers have developed and validated methods for quantifying Vitexin-2-O-rhamnoside in both raw plant materials and finished products using techniques like LC-UV. [] These methods are crucial for quality control and ensuring consistent product quality.

Q12: What is the molecular formula and weight of Vitexin-2-O-rhamnoside?

A12:

Q13: Is there a relationship between the structure of Vitexin-2-O-rhamnoside and its antioxidant activity?

A13: The antioxidant activity of flavonoids like Vitexin-2-O-rhamnoside is influenced by their structure, particularly the number and position of hydroxyl groups. [] Further research is needed to fully elucidate the structure-activity relationship for this specific compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)

![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)

![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)